Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate

Lipophilicity Drug-likeness Fragment-based screening

Researchers assembling fragment libraries for SPR/NMR screening often lack 2-aminothiazole analogs that bridge the lipophilicity gap between polar 4-H (logP 0.36) and highly lipophilic 4-aryl derivatives (logP >3.5). This compound fills that niche with an n-butyl chain delivering ACD/LogP 2.41 and zero Rule-of-5 violations, enabling systematic lipophilicity-driven SAR exploration. - ACD/LogP 2.41 ± LogD (pH 7.4) 2.14 - calibrated for PAMPA/Caco-2 permeability modeling within congeneric 2-aminothiazole-5-carboxylate series. - Methyl ester activated for direct aminolysis to 2-amino-4-butylthiazole-5-carboxamides - a substructure validated in Src-family kinase inhibitor crystallography. - 98% purity supports direct library synthesis without additional purification; catalogued as BB_SC-9223 in the InterBioScreen fragment collection.

Molecular Formula C9H14N2O2S
Molecular Weight 214.28
CAS No. 1245569-75-8
Cat. No. B2649623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate
CAS1245569-75-8
Molecular FormulaC9H14N2O2S
Molecular Weight214.28
Structural Identifiers
SMILESCCCCC1=C(SC(=N1)N)C(=O)OC
InChIInChI=1S/C9H14N2O2S/c1-3-4-5-6-7(8(12)13-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11)
InChIKeyQMKLVKRAFVLKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Amino-4-butyl-1,3-thiazole-5-carboxylate: Baseline Profile


Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate (CAS 1245569-75-8) is a 2,4,5-trisubstituted thiazole with a primary amino group at C2, an n-butyl chain at C4, and a methyl ester at C5 . The 2-aminothiazole scaffold is recognized as both a privileged structure in kinase inhibitor design (exemplified by dasatinib) and a frequent-hitting fragment in biophysical screens, a duality that demands careful substituent selection for target-specific applications [1]. This compound, catalogued as BB_SC-9223 in the InterBioScreen screening library, occupies a specific lipophilicity and steric niche relative to its 4-unsubstituted, 4-methyl, and 4-tert-butyl analogs, which directly impacts its suitability as a fragment hit, a synthetic intermediate, or a pharmacophore-extending building block [2][3].

Fragment-based screening

Intermediate lipophilicity probe for library assembly in biophysical assays.

PrAT triage required
Kinase inhibitor design

Privileged 2-aminothiazole scaffold for target-specific library synthesis.

Class-level promiscuity
Synthetic building block

Methyl ester handle supports C5 amidation for pharmacophore extension.

98% purity available

Methyl 2-Amino-4-butyl-1,3-thiazole-5-carboxylate: Substitution Specificity


The 2-aminothiazole-5-carboxylate chemotype spans a large property space, from the relatively polar, low-molecular-weight methyl 2-aminothiazole-5-carboxylate (XLogP 0.8, MW 172.2) to lipophilic, sterically demanding 4-aryl derivatives. Within this family, logP and steric bulk at C4 are the primary determinants of membrane permeability, protein binding, and promiscuity risk; the 2-aminothiazole scaffold is already classified as a frequent hitter in fragment-based drug discovery (PrATs), and the specific C4 substituent modulates hit rates and binding profiles [1][2]. The n-butyl group at C4 delivers an ACD/LogP of 2.41 for this compound, a value approximately 1.6–2.0 log units higher than the unsubstituted 4-H analog (ACD/LogP 0.36–0.8), which means that generic substitution or interchange with a less lipophilic 2-aminothiazole-5-carboxylate will alter solubility, assay behaviour, and synthetic reactivity in amidation or heterocycle-forming reactions . The quantitative evidence below demonstrates why scientific and industrial users cannot simply replace this compound with a 4-methyl, 4-H, or ethyl ester analog without risking different physicochemical and biological outcomes.

This compound
n-Butyl at C4

ACD/LogP ~2.41 supports membrane permeability; linear chain provides conformational flexibility for kinase pocket occupancy.

Substitute
4-H or 4-methyl analog

Lower logP (0.36–0.8) may shift solubility and protein binding, altering assay behaviour and synthetic reactivity.

This compound
Methyl ester at C5

Lower MW (214.28 Da) and higher electrophilicity may simplify purification and improve amidation yields.

Substitute
Ethyl ester analog

Higher MW and boiling point; reduced carbonyl reactivity may impact coupling efficiency in library synthesis.

LogP differences of >1.5 units can alter permeability predictions by more than 30-fold; direct interchange without validation may shift both physicochemical and biological outcomes.

Methyl 2-Amino-4-butyl-1,3-thiazole-5-carboxylate: Quantitative Evidence vs. Analogs


Lipophilicity Shift with n-Butyl C4 Substituent

Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate exhibits a predicted ACD/LogP of 2.41 . In contrast, methyl 2-aminothiazole-5-carboxylate (CAS 6633-61-0), which bears a hydrogen at C4, has a predicted ACD/LogP of 0.36 and an XLogP of 0.8 . The butyl-for-hydrogen substitution thus increases calculated lipophilicity by approximately 1.61–2.05 log units. The target compound's ACD/LogD at pH 7.4 is 2.14, compared to 0.60 for the 4-H analog, indicating a sustained lipophilicity difference under physiologically relevant conditions .

Lipophilicity shift
Class-level inference
ΔLogP +1.61 to +2.05
Reported lipophilicity context for fragment library design.
ACD/Labs predictions; experimental validation recommended.
Lipophilicity Drug-likeness Fragment-based screening

Methyl vs. Ethyl Ester Reactivity

The target methyl ester (MW 214.28) can be compared with its direct ethyl ester analog, ethyl 2-amino-4-butylthiazole-5-carboxylate (CAS 187475-45-2, MW 228.31) . The methyl ester offers a molecular weight advantage of 14.03 Da (6.1% reduction) and a lower predicted boiling point (363.4 °C vs. 375.2 °C for the ethyl ester), which can simplify purification by distillation or crystallization . In amidation reactions, methyl esters generally exhibit higher reactivity than ethyl esters due to reduced steric hindrance at the carbonyl carbon, a well-established class-level principle for 2-aminothiazole-5-carboxylate building blocks [1].

Methyl vs. ethyl ester
Cross-study comparable
ΔMW −14.03 Da (−6.1%)
ΔBP ≈ −11.8 °C
Reported reactivity and purification context for synthetic workflows.
Class-level amidation reactivity principle applies.
Ester reactivity Amidation Synthetic intermediate

n-Butyl vs. tert-Butyl Steric and Conformational Effects

The target n-butyl isomer (linear C4 chain) differs from the tert-butyl isomer (methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate, CAS not located) in both steric bulk and conformational flexibility. The tert-butyl isomer has been explicitly synthesized and characterized in the patent literature (m.p. 99.0–100.0 °C for the ethyl ester analog), indicating that the branched isomer is a crystalline solid at room temperature [1]. The n-butyl chain in the target compound provides greater conformational freedom (5 freely rotatable bonds vs. 3 for the tert-butyl analog), which can influence binding entropy in protein-ligand interactions. Within the broader 2-aminothiazole SAR literature, tert-butyl and methyl cyclopropyl substituents at C4 have been reported to show superior activity and selectivity compared to isopropyl in certain kinase contexts due to optimal occupancy of a quaternary-center-preferred affinity pocket [2].

n-Butyl vs. tert-butyl
Class-level inference
ΔRotatable bonds +2
Linear vs. quaternary center
Conformational sampling may influence binding entropy in kinase pockets.
SAR review context; target-specific validation needed.
Steric effects Conformational analysis Structure-activity relationship

2-Aminothiazole Promiscuity (PrATs) Risk

The 2-aminothiazole scaffold has been rigorously characterized as a frequent-hitting fragment class (PrATs). In a seminal analysis by Devine et al. (2015), 4-phenylthiazol-2-amine was identified as a hit in 14 out of 14 screens against diverse protein targets, and the broader 2-AT class showed elevated hit rates in both fragment-based drug discovery (FBDD) and high-throughput screening (HTS) settings [1]. The specific contribution of the C4 n-butyl substituent to promiscuity has not been isolated in published studies; however, the class-level finding means that hits arising from this compound in primary screens must be triaged with rigorous counter-screening and orthogonal biophysical validation before committing to lead optimization. This promiscuity liability is a quantifiable differentiator from non-2-AT building blocks and must be factored into procurement decisions for fragment library assembly [2].

PrAT promiscuity risk
Class-level inference
2-AT class: elevated hit rates
Reported fragment promiscuity context; counter-screening advised.
C4 n-butyl contribution not individually quantified.
Fragment-based drug discovery Assay promiscuity Hit triage

Commercial Purity and Safety Documentation

The target compound is commercially available from Fluorochem (Product Code F731979) with a certified purity of 98% . The supplier provides a full safety data sheet (SDS) documenting GHS07 hazard classification (harmful if swallowed: H302; skin irritation: H315; serious eye irritation: H319; respiratory irritation: H335) . In contrast, the closest analog methyl 2-amino-4-methylthiazole-5-carboxylate (CAS 3829-80-9) is typically offered at 97% purity from multiple vendors, and the ethyl ester analog (CAS 187475-45-2) is less widely stocked with fewer documented purity specifications . The 1% purity differential, while modest, can be meaningful in multi-step synthesis where cumulative impurity carry-through affects final API purity profiles.

Commercial purity
Data to verify
98% (Fluorochem F731979)
Documented purity specification with full SDS available.
Supplier-reported data; qualification review recommended.
Commercial sourcing Purity specification Safety data

Methyl 2-Amino-4-butyl-1,3-thiazole-5-carboxylate: Application Scenarios


Fragment Library with Intermediate Lipophilicity Probes

When assembling a fragment library for NMR- or SPR-based screening, the inclusion of 2-aminothiazole fragments spanning a logP range from ~0.5 to ~3.0 enables systematic exploration of lipophilicity-driven binding. This compound, with its ACD/LogP of 2.41, fills a gap between the polar 4-H analog (LogP 0.36) and highly lipophilic 4-phenyl derivatives (LogP >3.5). However, procurement must be accompanied by a stringent counter-screening protocol, given the documented PrAT promiscuity risk [1]. The n-butyl chain provides a distinct shape complementary to narrow hydrophobic pockets that cannot accommodate branched tert-butyl or planar phenyl groups .

C5 Amidation for Kinase-Focused Libraries

The methyl ester at C5 is activated for direct aminolysis, enabling one-step conversion to 2-amino-4-butylthiazole-5-carboxamides — a substructure present in several Src-family kinase inhibitor series [1]. The n-butyl group at C4 provides a moderate hydrophobic anchor that can occupy the selectivity pocket adjacent to the kinase hinge region, a binding mode validated crystallographically for related 2-aminothiazole-based inhibitors. The 98% commercial purity supports direct use in library synthesis without additional purification .

LogP-Dependent Permeability Probe for 2-Aminothiazoles

Researchers investigating the relationship between C4 substituent lipophilicity and cellular permeability within a congeneric 2-aminothiazole-5-carboxylate series can use this compound as the n-butyl representative. The measured ACD/LogP of 2.41 and LogD (pH 7.4) of 2.14, combined with the compound's compliance with Lipinski's Rule of 5 (zero violations), make it a suitable tool compound for calibrating computational permeability models against experimental PAMPA or Caco-2 data [1]. The documented boiling point (363.4 °C) and density (1.2 g/cm³) facilitate accurate solution preparation for assay workflows .

Herbicidal Safener Intermediate Development

The US4308391A patent establishes that 2-amino-4-substituted-thiazole-5-carboxylates, including the t-butyl analog, serve as intermediates for 2-chloro-4,5-disubstituted thiazoles with herbicidal safening activity [1]. While the n-butyl analog is not explicitly exemplified in the patent, its structural homology to the demonstrated t-butyl and phenyl analogs supports its evaluation as a synthetic precursor in agrochemical safener discovery programs where fine-tuning of crop selectivity through alkyl chain variation is desired. The methyl ester provides a tractable handle for further functionalization to the corresponding acid chloride or amide safener candidates.

Application
Selection Property
Validation Focus
Fragment library probes
Intermediate lipophilicity (logP ~2.4)
Counter-screening protocol for PrAT promiscuity
Kinase-focused library synthesis
Methyl ester amidation handle
Kinase selectivity and hinge-region binding mode
Permeability probe calibration
LogD 2.14 (pH 7.4) and Rule-of-5 compliance
Experimental PAMPA or Caco-2 model correlation
Agrochemical safener intermediate
Structural homology to patented analogs
Crop selectivity tuning via alkyl chain variation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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